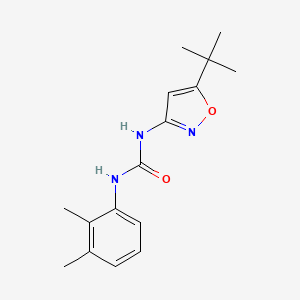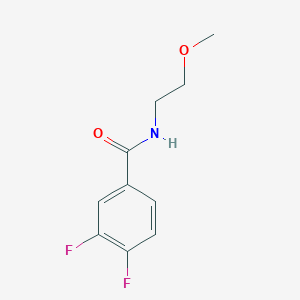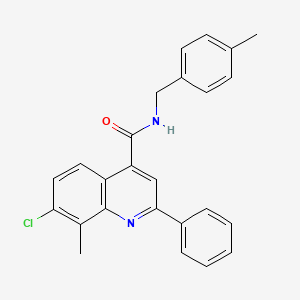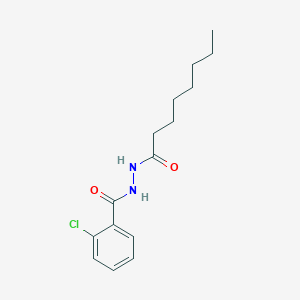
N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.16337692 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Experimental Investigations
A study by Theuergarten et al. (2014) explores the fixation of CO2 and N2O by sterically demanding N-heterocyclic carbenes and their combinations with borane, highlighting the potential of these compounds in capturing and utilizing greenhouse gases. The research indicates that N-(5-tert-butyl-3-isoxazolyl)-N'-(2,3-dimethylphenyl)urea derivatives could play a role in environmental remediation efforts by facilitating the activation and conversion of CO2 and N2O into more stable compounds (Theuergarten et al., 2014).
Photochemical Properties and Transformations
Kravchenko et al. (2018) investigated the photochemical transformations of certain compounds under UV irradiation, revealing insights into the structural dynamics and stability of this compound derivatives. These findings have implications for the development of photoresponsive materials and the study of photodegradation processes in environmental contexts (Kravchenko et al., 2018).
Synthesis of Ureas through Phosgene Substitutes
Research by Bigi et al. (2000) on the synthesis of ureas without the use of hazardous reagents such as phosgene demonstrates the utility of this compound in safer, more environmentally friendly chemical synthesis practices. This work contributes to green chemistry by offering alternative methods for producing urea derivatives, which are important in various industrial and pharmaceutical applications (Bigi et al., 2000).
Synthesis of Isoxazoles
Potkin et al. (2009) described the synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, leading to the formation of sulfonamides and urea derivatives. This research highlights the versatility of this compound in synthesizing novel compounds with potential applications in medicinal chemistry and material science (Potkin et al., 2009).
Environmental Degradation Studies
Ozaki et al. (1986) studied the degradation of the urea herbicide isouron, a compound closely related to this compound, in various soils. The findings provide valuable information on the environmental behavior and stability of such compounds, which is crucial for assessing their impact on ecosystems and for developing strategies to mitigate any potential adverse effects (Ozaki et al., 1986).
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2,3-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10-7-6-8-12(11(10)2)17-15(20)18-14-9-13(21-19-14)16(3,4)5/h6-9H,1-5H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXQWEBMLGYXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide](/img/structure/B4557914.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4557934.png)

![4-[3-(benzylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4557944.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4557950.png)

![2-chloro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4557964.png)

![methyl 4-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4557981.png)


![1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4557994.png)

